molecular formula C10H12ClNO B080168 2-chloro-N-(1-phenylethyl)acetamide CAS No. 13230-80-3

2-chloro-N-(1-phenylethyl)acetamide

Cat. No.: B080168
CAS No.: 13230-80-3
M. Wt: 197.66 g/mol
InChI Key: NCGMICUPYDDHPQ-UHFFFAOYSA-N
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Description

2-chloro-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 1-phenylethyl group.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-phenylethyl)acetamide typically involves the reaction of 1-phenylethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2CH2NH2+ClCH2COClC6H5CH2CH2NHCOCH2Cl+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{HCl} C6​H5​CH2​CH2​NH2​+ClCH2​COCl→C6​H5​CH2​CH2​NHCOCH2​Cl+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane and controlled temperature settings .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid derivative and 1-phenylethylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

  • 2-chloro-N-(2-phenylethyl)acetamide
  • 2,2-dichloro-N-(1-phenylethyl)acetamide
  • N-(2,6-dimethylphenyl)-2-chloroacetamide

Comparison: 2-chloro-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-chloro-N-(1-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGMICUPYDDHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-80-3
Record name 13230-80-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 2-chloro-N-(1-phenylethyl)acetamide in the presented research?

A: In the provided research papers, this compound serves as a key starting material for synthesizing more complex heterocyclic compounds. Specifically, it plays a crucial role in constructing the pyrido[2,3-b][1,4]oxazine ring system. [] This heterocyclic scaffold is interesting due to its potential applications in medicinal chemistry and drug discovery.

Q2: Can you elaborate on the synthesis of pyrido[2,3-b][1,4]oxazine using this compound and explain the significance of this synthesis?

A: Researchers utilize a multi-step reaction sequence involving this compound to synthesize the pyrido[2,3-b][1,4]oxazine scaffold. [] The process starts by reacting this compound with 2-chloro-3-hydroxypyridine. This reaction leads to the formation of an intermediate compound that undergoes a Smiles rearrangement, ultimately forming the desired pyrido[2,3-b][1,4]oxazinone ring. Further modifications, including reduction and elimination steps, are then employed to obtain the final pyrido[2,3-b][1,4]oxazine derivative.

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